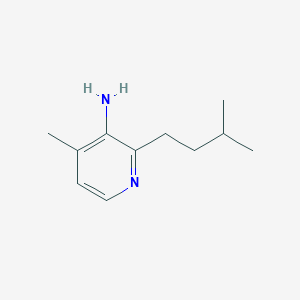

4-Methyl-2-(3-methylbutyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-methyl-2-(3-methylbutyl)pyridin-3-amine |

InChI |

InChI=1S/C11H18N2/c1-8(2)4-5-10-11(12)9(3)6-7-13-10/h6-8H,4-5,12H2,1-3H3 |

InChI Key |

NWRZEFIAENBAKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)CCC(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 3 Methylbutyl Pyridin 3 Amine and Its Analogs

Established Synthetic Routes to the 4-Methyl-2-(3-methylbutyl)pyridin-3-amine Core

Established synthetic routes provide a robust foundation for accessing the 2,3,4-substituted pyridine (B92270) core of the target molecule. These methods often involve well-understood reaction mechanisms and readily available starting materials.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govcaltech.edu This approach is advantageous for creating molecular diversity and complexity in a time- and resource-efficient manner. researchgate.net For the synthesis of substituted pyridines, several MCRs are applicable.

The Hantzsch Dihydropyridine Synthesis, and its variations, represents a classic MCR for constructing the pyridine scaffold. organic-chemistry.org While the traditional Hantzsch reaction yields dihydropyridines that require a subsequent oxidation step, related methods like the Bohlmann-Rahtz Pyridine Synthesis allow for the direct formation of pyridines. organic-chemistry.org In a hypothetical MCR approach to the target compound's core, components could be chosen to install the required substituents around the ring.

For instance, a one-pot synthesis could theoretically involve the condensation of an enamine, an active methylene (B1212753) compound, and an aldehyde or ketone equivalent, followed by cyclization and aromatization. The modularity of MCRs allows for the synthesis of a library of analogs by systematically varying each starting component. nih.gov

Table 1: Illustrative Multi-Component Approach for Substituted Pyridine Synthesis

| Role | Component Example for Analogs | Contribution to Final Structure |

|---|---|---|

| Enamine | 3-Aminocrotononitrile | Provides N1, C2, C3, and the 3-amino group |

| α,β-Unsaturated Ketone | 6-Methylhept-1-en-3-one | Provides C4, C5, C6, and the C2/C4 substituents |

Another powerful MCR is the Groebke-Blackburn-Bienaymé reaction (GBBR), which is highly effective for synthesizing imidazo[1,2-a]pyridine-3-amines from an aminopyridine, an aldehyde, and an isocyanide. researchgate.netrug.nl While this produces a fused ring system, the underlying principles of combining multiple building blocks in one pot are central to MCR strategies for heterocyclic synthesis.

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This reaction is pivotal in pyridine chemistry, particularly for introducing an amino group onto the ring or for elaborating side chains. researchgate.net In the context of synthesizing this compound, this strategy would most likely be employed to convert a 3-carbonyl or 3-nitro precursor into the desired 3-amino group.

The process typically involves two steps within a one-pot reaction: the formation of an imine or enamine from the reaction of a ketone or aldehyde with an amine, followed by reduction of this intermediate. youtube.com A direct reductive amination combines the carbonyl compound, the amine, and a reducing agent in a single step. wikipedia.org

A plausible route could involve the reduction of a precursor like 4-methyl-2-(3-methylbutyl)-3-nitropyridine. The nitro group is first reduced to an amino group, often using catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems.

Alternatively, if a 3-oxo-pyridine precursor were available, it could undergo reductive amination with ammonia or a protected amine equivalent. The choice of reducing agent is critical to avoid the reduction of the pyridine ring itself. Mild reducing agents are preferred for this transformation.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Use Case | Notes |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic conditions; selective for imines over ketones/aldehydes. wikipedia.org | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | General-purpose, mild, and effective; does not require strict pH control. nih.gov | Often the reagent of choice for modern reductive aminations. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Can reduce both the imine and other functional groups. wikipedia.org | Conditions must be optimized to prevent ring reduction. |

Functionalizing a pre-formed pyridine ring is a common and powerful strategy. Nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions are key methods for this approach. researchgate.net

To synthesize this compound, one could start with a di-halogenated pyridine, such as 2-chloro-3-bromo-4-methylpyridine. The different reactivities of the halogens would allow for sequential functionalization.

Cross-Coupling Reactions: These reactions, particularly those catalyzed by palladium, are essential for forming carbon-carbon bonds. nih.gov The (3-methylbutyl) group at the C2 position could be installed via a Suzuki-Miyaura coupling (using a boronic acid), a Stille coupling (using an organotin reagent), or a Negishi coupling (using an organozinc reagent) with a corresponding 2-halopyridine. However, the use of 2-pyridyl nucleophiles in cross-coupling can be challenging, a phenomenon sometimes called the "2-pyridyl problem," due to the instability of the organometallic intermediates. nih.govsemanticscholar.org

Nucleophilic Aromatic Substitution (SNAr): The 3-amino group can be introduced by reacting a 3-halopyridine with an amine source, such as ammonia or a protected amine, often under high temperature and pressure. The pyridine ring's electron-deficient nature facilitates this reaction, especially when activating groups are present. semanticscholar.org Alternatively, modern methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can form the C-N bond under milder conditions and with a broader substrate scope. nih.govnih.gov

A potential synthetic sequence could involve:

Selective Cross-Coupling: Reacting a 2,3-dihalopyridine intermediate with (3-methylbutyl)magnesium bromide (Grignard reagent) or a similar organometallic compound, targeting the more reactive 2-position.

Amination: Introducing the amino group at the 3-position via Buchwald-Hartwig amination.

The success of any synthetic route hinges on the availability and chemistry of key precursors and intermediates. For the target molecule, a versatile intermediate would be a pyridine ring with appropriate functional groups or "handles" for subsequent reactions.

A common precursor strategy involves the synthesis of a nitropyridine derivative. For example, starting with 2-amino-4-methylpyridine, one could perform nitration to obtain 2-amino-4-methyl-3-nitropyridine. nih.gov From there, the 2-amino group could be converted to a halide via a Sandmeyer-type reaction. This would yield a 2-halo-4-methyl-3-nitropyridine, a highly valuable intermediate.

The synthetic utility of this intermediate is outlined below:

Cross-Coupling: The 2-halo group serves as a handle for introducing the 3-methylbutyl side chain via a Suzuki or other cross-coupling reaction.

Reduction: The 3-nitro group can then be cleanly reduced to the 3-amino group using standard conditions (e.g., SnCl₂, H₂/Pd-C), completing the synthesis. google.com

Another important class of precursors are alkynylpyridines. A 2-amino-3-halopyridine can undergo a Sonogashira coupling with an appropriate alkyne. Subsequent cyclization or functional group manipulation can lead to a variety of substituted pyridine analogs. rsc.org

Table 3: Key Precursors and Their Synthetic Transformations

| Precursor | Transformation | Resulting Intermediate/Product |

|---|---|---|

| 2-Amino-4-methylpyridine | Nitration (HNO₃/H₂SO₄) | 2-Amino-4-methyl-3-nitropyridine nih.gov |

| 3-Halo-4-methylpyridine | Amination (e.g., Buchwald-Hartwig) | 4-Methylpyridin-3-amine |

| 2-Halo-4-methyl-3-nitropyridine | Suzuki Coupling with (3-methylbutyl)boronic acid | 4-Methyl-2-(3-methylbutyl)-3-nitropyridine |

Novel Synthetic Approaches and Methodological Advancements

While established methods are reliable, research continues to drive the development of more efficient, sustainable, and innovative synthetic strategies.

Chemoenzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the power of traditional organic chemistry. nih.govacs.org This approach offers significant advantages, particularly in achieving high stereoselectivity under mild, environmentally friendly conditions.

While the direct enzymatic synthesis of an aromatic compound like this compound is not a standard approach, enzymes can be used to create chiral precursors or to functionalize the molecule with high precision. For example, imine reductases (IREDs) or amine dehydrogenases could be employed in the reductive amination step to produce chiral amines if a prochiral ketone were used as a precursor.

Recent advancements have demonstrated the use of enzyme cascades for the asymmetric dearomatization of activated pyridines to yield stereo-defined piperidines. nih.govacs.org A one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into chiral piperidines. Although this transforms the aromatic pyridine core, it highlights the potential of enzymes to perform complex transformations on pyridine derivatives. Such strategies could be adapted to synthesize chiral analogs of the target compound or its saturated piperidine counterparts, which may have distinct biological activities. The development of new biocatalysts remains a key goal for expanding the application of chemoenzymatic methods in the synthesis of nitrogen heterocycles. acs.org

Biocatalytic Strategies for Pyridine Amine Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. For the synthesis of aminopyridines, enzymes such as transaminases and imine reductases are of particular interest. mdpi.comnih.gov These enzymes can catalyze the asymmetric amination of keto-pyridines or the reduction of imino-pyridines, respectively, to furnish chiral aminopyridines with high enantiomeric excess.

While direct biocatalytic amination of a pre-existing 2,4-dialkylpyridine at the C3 position is not a well-established transformation, a plausible biocatalytic approach could involve the use of a keto-precursor. For instance, a hypothetical 4-methyl-2-(3-methylbutyl)pyridin-3-one could be subjected to amination using a transaminase enzyme. The success of such a strategy would be highly dependent on the enzyme's substrate specificity and its ability to accommodate the sterically demanding dialkyl-substituted pyridine ring.

Table 1: Potential Biocatalytic Approaches for Aminopyridine Synthesis

| Enzyme Class | Precursor Type | Potential Transformation | Key Advantage |

| Transaminases | Keto-pyridines | Asymmetric amination | High enantioselectivity |

| Imine Reductases | Imino-pyridines | Asymmetric reduction | Access to chiral amines |

| Monoamine Oxidases | Amines (for deracemization) | Kinetic resolution | Enantiopure amine products |

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly guiding synthetic route design, aiming to minimize environmental impact. For the synthesis of polysubstituted pyridines, several green strategies can be envisioned. nih.govacs.org Multicomponent reactions (MCRs) are a prime example, allowing for the construction of complex molecules like this compound in a single step from simple starting materials, thereby reducing waste and improving atom economy. nih.gov

One-pot syntheses, which combine multiple reaction steps without the isolation of intermediates, also align with green chemistry principles. For instance, a one-pot procedure for the synthesis of polysubstituted pyridines could involve an initial condensation reaction followed by an in-situ cyclization and aromatization. researchgate.net The use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst-free or recyclable catalytic systems are other key aspects of green synthesis applicable to the target molecule. nih.gov

Organometallic Catalysis in Compound Synthesis

Organometallic catalysis offers a versatile toolkit for the construction and functionalization of pyridine rings. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the introduction of an amino group onto a pyridine scaffold. acs.org A potential route to this compound could involve the synthesis of a 3-halo-4-methyl-2-(3-methylbutyl)pyridine intermediate, followed by a palladium- or copper-catalyzed amination.

Furthermore, organometallic reagents can be employed in the construction of the pyridine ring itself. For example, cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles can provide a direct route to substituted pyridines. The regioselectivity of such reactions would be a critical factor in successfully assembling the desired substitution pattern of the target molecule.

Table 2: Selected Organometallic Reactions for Pyridine Synthesis and Functionalization

| Reaction Type | Catalyst/Reagent | Application |

| Buchwald-Hartwig Amination | Palladium or Copper complexes | Introduction of an amino group |

| Suzuki Coupling | Palladium complexes | C-C bond formation for alkyl group introduction |

| Negishi Coupling | Palladium or Nickel complexes | C-C bond formation for alkyl group introduction |

| [2+2+2] Cycloaddition | Cobalt or Rhodium complexes | Pyridine ring construction |

Photocatalysis and Electrocatalysis in Compound Synthesis

Photocatalysis and electrocatalysis represent cutting-edge areas in organic synthesis, offering mild and selective reaction pathways. Visible-light photocatalysis can be utilized for C-H functionalization, potentially allowing for the direct introduction of an amino group onto a 2,4-dialkylpyridine scaffold through a C-H amination reaction. nih.govresearchgate.net This approach would be highly atom-economical, avoiding the need for pre-functionalized starting materials.

Electrochemical methods can also be employed for the synthesis of aminopyridines. researchgate.netmdpi.comrsc.org For instance, the electrochemical reduction of a corresponding nitro-pyridine derivative could provide a clean and efficient route to the desired 3-amino group. The scalability and avoidance of stoichiometric chemical oxidants or reductants make electrosynthesis an attractive green alternative. researchgate.net

High-Pressure Synthetic Methodologies

High-pressure conditions can significantly influence the rate and outcome of chemical reactions, often enabling transformations that are difficult to achieve at atmospheric pressure. In the context of aminopyridine synthesis, high-pressure amination reactions could be employed. For example, the direct amination of a substituted pyridine with ammonia or an amine at high pressure and temperature can be a viable method for introducing an amino group. While potentially requiring specialized equipment, this approach can be effective for the synthesis of sterically hindered aminopyridines.

Control of Stereochemistry and Regioselectivity in Compound Synthesis

The synthesis of a specific isomer of a polysubstituted pyridine like this compound requires precise control over both regioselectivity (the placement of substituents) and, if applicable, stereochemistry (the spatial arrangement of atoms).

The regioselective synthesis of 2,3,4-trisubstituted pyridines is a significant challenge. Classic pyridine syntheses, such as the Hantzsch synthesis, often produce a mixture of regioisomers when unsymmetrical precursors are used. Modern synthetic methods, including transition metal-catalyzed cross-coupling and directed C-H functionalization, offer greater control over regioselectivity. For instance, the use of directing groups can guide the functionalization to a specific position on the pyridine ring.

Diastereoselective and Enantioselective Synthesis

As this compound does not possess a chiral center in its depicted structure, enantioselective synthesis is not directly applicable unless chiral analogs are targeted. However, diastereoselective synthesis becomes relevant when introducing multiple stereocenters in analogs of the target compound.

For the synthesis of chiral aminopyridine derivatives, several enantioselective methods can be considered. Asymmetric catalysis, using chiral transition metal complexes or organocatalysts, can be employed to control the stereochemistry of key bond-forming reactions. nih.govchim.itacs.orgresearchgate.netanr.fr For example, the enantioselective reduction of a prochiral imino-pyridine or the asymmetric alkylation of a pyridine derivative could be used to install a chiral center with high enantiomeric excess. Biocatalytic methods, as discussed earlier, are also inherently enantioselective and represent a powerful approach for the synthesis of chiral aminopyridines. nih.gov

Table 3: Strategies for Stereochemical and Regiochemical Control

| Strategy | Application | Outcome |

| Directed C-H Functionalization | Regiocontrol | Selective introduction of functional groups |

| Regioselective Cross-Coupling | Regiocontrol | Controlled formation of C-C and C-N bonds |

| Asymmetric Catalysis | Stereocontrol | Enantioselective synthesis of chiral analogs |

| Biocatalysis | Stereocontrol | Highly enantioselective transformations |

| Chiral Auxiliary Methods | Stereocontrol | Diastereoselective synthesis |

Regioselective Functionalization of the Pyridine Ring

Achieving the desired substitution pattern on a pyridine ring with high regioselectivity is a central challenge in the synthesis of complex pyridine derivatives. Direct C-H functionalization has emerged as a powerful and atom-economical strategy, avoiding the need for pre-functionalized starting materials. researchgate.net For a target molecule like this compound, with substituents at the 2, 3, and 4-positions, regioselective methods are paramount.

Recent advancements have demonstrated the ability to selectively introduce functional groups at specific positions of the pyridine nucleus. For instance, various catalytic systems have been developed for the regioselective dearomatization of pyridines, which can then be followed by functionalization. acs.orgnih.gov Transition metal-catalyzed hydroboration and hydrosilylation reactions, for example, can proceed with excellent regioselectivity to yield partially reduced pyridine intermediates. acs.orgnih.gov Subsequent manipulation of these intermediates can lead to the desired substitution pattern.

Furthermore, the synthesis of structurally related compounds, such as 3-amino-4-methylpyridine, has been achieved through methods like the copper-catalyzed amination of 3-halo-4-methylpyridines or the reaction of 4-methylpyridine-3-boronic acid with an ammonia source. patsnap.comgoogle.comgoogle.com These methods highlight the potential for regioselective introduction of the crucial amino group at the 3-position. The synthesis of the 2-(3-methylbutyl) side chain could potentially be achieved through a variety of cross-coupling reactions or by incorporating the side chain into one of the initial building blocks of a multicomponent reaction.

Advanced Synthesis Techniques and Process Optimization for Research Purity

The preparation of highly pure this compound for research purposes necessitates the use of advanced synthetic techniques and rigorous process optimization to control the formation of impurities and facilitate scalable production.

Microfluidic and Flow Chemistry Approaches

Flow chemistry and microfluidic reactors offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. acsgcipr.org These technologies are particularly well-suited for multicomponent reactions, which are often employed for the synthesis of substituted pyridines. acsgcipr.org The ability to rapidly screen and optimize reaction conditions in a continuous flow setup can significantly accelerate the development of a robust synthesis for this compound. For instance, a flow photoreactor has been used to minimize byproduct formation in dearomatization reactions of pyridinium (B92312) salts. nih.gov

Solid-Phase Synthesis of this compound Analogs

Solid-phase synthesis (SPS) is a powerful tool for the rapid generation of libraries of analogous compounds for structure-activity relationship (SAR) studies. nih.gov In the context of this compound, SPS could be employed to systematically vary the substituents at the 2, 3, and 4-positions.

A typical solid-phase approach involves anchoring a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. chempep.com Excess reagents and byproducts are easily removed by washing the resin, simplifying the purification process. chempep.com For the synthesis of pyridine analogs, a "catch-and-release" strategy could be employed, where the pyridine core is assembled on the solid support and then cleaved off in the final step. nih.gov Traceless linkers, which leave no residual functionality on the product after cleavage, are particularly advantageous for generating diverse libraries. nih.govnus.edu.sg While specific solid-phase syntheses for this exact substitution pattern are not widely reported, the general principles have been applied to the synthesis of other substituted heterocycles, such as purines and quinazolines. nih.govosha.gov

Table 1: Key Strategies in Solid-Phase Synthesis of Heterocyclic Libraries

| Strategy | Description | Advantages |

| Traceless Linker | A linker that is cleaved from the solid support without leaving any residual atoms on the final product. nih.govnus.edu.sg | High purity of the final product. |

| Catch-and-Release | The target molecule is "caught" on the solid support through a chemical reaction and then "released" after further transformations. nih.gov | Efficient purification strategy. |

| Combinatorial Synthesis | The systematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large array of different molecules. nih.gov | Rapid generation of large and diverse libraries of compounds for screening. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of impurities. Multicomponent reactions, such as the Hantzsch pyridine synthesis, are often used for the construction of the pyridine core. baranlab.orgtaylorfrancis.com This reaction typically involves the condensation of a β-ketoester, an aldehyde, and an ammonia source. baranlab.org

Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time. For instance, the use of microwave irradiation has been shown to accelerate Hantzsch-type reactions and improve yields. acsgcipr.org The selection of starting materials is also critical. For the synthesis of this compound, a potential approach could involve the condensation of an enamine derived from a β-dicarbonyl compound bearing the 3-methylbutyl group, a suitable C3 synthon, and an ammonia source.

Table 2: Representative Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Reactants | Key Features |

| Hantzsch Pyridine Synthesis | β-ketoester (2 equiv.), aldehyde, ammonia source | Forms a dihydropyridine intermediate that requires subsequent oxidation. baranlab.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound, ammonia source | A variation of the Hantzsch synthesis leading to substituted 2-pyridones. |

| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyl compounds, ammonia source | A versatile method for the synthesis of 2,4,6-trisubstituted pyridines. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, ethynyl ketone | Leads directly to the aromatic pyridine product. acsgcipr.org |

Impurity Profiling and Control for Research-Grade Material

Ensuring the purity of a research-grade compound is paramount for obtaining reliable biological and chemical data. Impurity profiling involves the identification and quantification of all potential byproducts and unreacted starting materials in the final product. researchgate.net

In the context of multicomponent pyridine syntheses like the Hantzsch reaction, potential impurities can arise from side reactions such as the formation of regioisomers, over-oxidation, or incomplete cyclization. acs.org Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are essential for detecting and quantifying these impurities. cdc.govhelixchrom.comcdc.gov

Strategies for controlling impurities include:

Rigorous purification of starting materials: Ensuring the purity of the initial building blocks can prevent the introduction of impurities from the outset.

Precise control of reaction conditions: As discussed in the optimization section, careful control of temperature, stoichiometry, and reaction time can minimize the formation of byproducts.

Effective purification methods: Chromatographic techniques, such as flash column chromatography and preparative HPLC, are commonly used to isolate the desired product from impurities. researchgate.netnih.gov Recrystallization can also be an effective purification method for crystalline solids. patsnap.com

Scale-Up Considerations for Laboratory and Pilot Production

Transitioning a synthetic route from a small laboratory scale to a larger pilot production scale presents several challenges. acsgcipr.org For the synthesis of this compound, considerations would include:

Reagent availability and cost: The cost and availability of starting materials become more significant at a larger scale.

Reaction exotherms: Heat generated during the reaction must be effectively managed to prevent runaway reactions. Flow chemistry can be particularly advantageous in this regard due to its superior heat transfer capabilities.

Work-up and purification: Extraction, filtration, and chromatography procedures need to be scalable and efficient.

Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential.

Patents for the synthesis of related compounds, such as 3-amino-4-methylpyridine, often provide valuable insights into scalable processes, including specific details on reaction conditions, work-up procedures, and purification methods suitable for larger quantities. google.comgoogle.com

Chemical Reactivity and Transformation of 4 Methyl 2 3 Methylbutyl Pyridin 3 Amine

Functional Group Transformations of the Amine and Pyridine (B92270) Moiety

The presence of both an amino group and a pyridine nitrogen atom provides multiple sites for chemical modification, allowing for a variety of functional group transformations.

Acylation and Alkylation Reactions

The exocyclic amino group at the 3-position is a primary site for acylation and alkylation reactions. However, the reactivity is tempered by the steric hindrance imposed by the adjacent 3-methylbutyl and methyl groups.

Acylation: The reaction of 2,4-dialkyl-3-aminopyridines with acylating agents such as acid chlorides or anhydrides typically proceeds at the amino group to form the corresponding amides. The use of a weak base like pyridine can be advantageous in preventing undesired side reactions, such as N,N-diacylation, which can occur with stronger bases. semanticscholar.org While specific data for 4-Methyl-2-(3-methylbutyl)pyridin-3-amine is not extensively documented, analogous reactions with structurally similar aminopyridines provide insight into the expected reactivity. The reaction conditions generally involve stirring the aminopyridine with the acylating agent in an appropriate solvent, often with a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group presents a synthetic challenge due to the potential for reaction at the more nucleophilic pyridine nitrogen. Direct alkylation with alkyl halides can lead to a mixture of products. researchgate.net More controlled methods, such as reductive amination involving the reaction of the aminopyridine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, offer a more selective route to N-monoalkylated products. researchgate.net Another approach involves the use of N-aminopyridinium salts, which can undergo a "self-limiting" alkylation to selectively yield secondary amines. chemrxiv.org

| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |

| Acylation | Acyl chloride/anhydride (B1165640), weak base (e.g., pyridine) | N-(4-methyl-2-(3-methylbutyl)pyridin-3-yl)amide | The use of a weak base minimizes diacylation. semanticscholar.org |

| Alkylation | Alkyl halide | Mixture of N-alkylated amine and pyridinium (B92312) salt | Prone to overalkylation and reaction at the pyridine nitrogen. researchgate.net |

| Reductive Amination | Aldehyde/ketone, NaBH₄ | N-alkyl-4-methyl-2-(3-methylbutyl)pyridin-3-amine | Offers better selectivity for mono-alkylation. researchgate.net |

| Self-limiting Alkylation | N-aminopyridinium salt formation followed by alkylation | Secondary amine derivative | A method to control monoalkylation. chemrxiv.org |

Transformations Involving the Pyridine Nitrogen

The pyridine nitrogen atom, with its lone pair of electrons, is susceptible to reactions with electrophiles, most notably oxidation to form the corresponding N-oxide.

N-Oxide Formation: The oxidation of pyridines to pyridine N-oxides is a common transformation that significantly alters the electronic properties and reactivity of the ring. semanticscholar.org This reaction is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). acs.org The formation of the N-oxide activates the pyridine ring towards nucleophilic substitution, particularly at the 2- and 4-positions, and can also influence the reactivity of the other substituents. semanticscholar.org For sterically hindered pyridines, harsher reaction conditions or more potent oxidizing agents may be necessary to achieve efficient conversion. acs.org The resulting N-oxide can serve as a versatile intermediate for further functionalization.

Chemical Modifications for Altered Reactivity

The reactivity of this compound can be strategically altered by modifying its functional groups. The formation of the pyridine N-oxide, as mentioned above, is a prime example. This transformation enhances the ring's susceptibility to nucleophilic attack, enabling reactions that are not feasible with the parent pyridine. semanticscholar.org For instance, the N-oxide can facilitate the introduction of various functional groups at the 2- and 4-positions. semanticscholar.org Subsequent deoxygenation can then restore the pyridine ring, providing a route to otherwise inaccessible derivatives.

Photochemical Reactions of the Chemical Compound

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound are expected to be influenced by the electron-donating amino and alkyl groups, which would affect the oxidation and reduction potentials of the pyridine ring. Cyclic voltammetry is a common technique used to study the redox behavior of such compounds. nih.gov Studies on substituted pyridines have shown that the number, position, and nature of substituents significantly impact their redox potentials. researchgate.net The amino group at the 3-position is likely to facilitate oxidation. The bulky alkyl group at the 2-position might sterically hinder interactions with the electrode surface, potentially affecting the electron transfer kinetics. The redox behavior would likely involve the generation of radical cations upon oxidation and radical anions upon reduction, with the stability and subsequent reactions of these species being dependent on the solvent and electrolyte used. researchgate.net

| Electrochemical Parameter | Influencing Factors | Expected Behavior |

| Oxidation Potential | Electron-donating amino and alkyl groups | Lower oxidation potential compared to unsubstituted pyridine. |

| Reduction Potential | Electron-donating groups | More negative reduction potential compared to unsubstituted pyridine. |

| Electron Transfer Kinetics | Steric hindrance from the 3-methylbutyl group | May be slower due to hindered approach to the electrode surface. |

| Redox Mechanism | Nature of substituents, solvent, electrolyte | Likely involves the formation of radical intermediates. |

Mechanistic Organic Chemistry Studies of Reactions Involving the Compound

Detailed mechanistic studies specifically on reactions involving this compound are scarce in the literature. However, the general mechanisms of reactions common to aminopyridines can be applied.

For acylation and alkylation of the amino group, the mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the acylating or alkylating agent. semanticscholar.orgresearchgate.net The transition state and reaction rate will be influenced by the steric bulk of the substituents adjacent to the amino group.

N-oxide formation proceeds via the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. acs.org

Electrophilic substitution on the pyridine ring, if it were to occur, would be directed by the existing substituents. The amino group is a strong activating group and would direct electrophiles to the ortho and para positions (2- and 4-positions). However, the pyridine ring itself is electron-deficient, making electrophilic substitution challenging. When such reactions do occur, mechanistic studies often involve computational analysis to understand the stability of intermediates and transition states. nih.gov For instance, in reactions involving 1,2,3-triazines, mechanistic studies have shown that the reaction proceeds through an addition/N2 elimination/cyclization pathway rather than a concerted Diels-Alder reaction. nih.gov Similar detailed mechanistic investigations would be necessary to fully understand the reactivity of this compound in various transformations.

Kinetic Analysis of Reaction Pathways

There is no available research on the kinetic analysis of reaction pathways for this compound. This includes a lack of data on reaction rates, the influence of catalysts, or the step-by-step mechanisms of its potential transformations.

Thermodynamic Aspects of Compound Transformations

Similarly, information on the thermodynamic aspects of transformations involving this compound is not documented. This encompasses the absence of data on the enthalpy, entropy, and Gibbs free energy changes associated with its reactions.

This lack of information indicates that the specific chemical reactivity of this compound has likely not been a subject of published scientific investigation. Therefore, a detailed, data-driven analysis as requested cannot be provided.

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule, allowing for the precise mapping of atomic connectivity and stereochemistry. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete structural assignment of 4-Methyl-2-(3-methylbutyl)pyridin-3-amine can be achieved.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals based on their unique chemical environments. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 6.0 and 8.5 ppm, due to the deshielding effects of the aromatic system. The protons of the alkyl substituents and the amine group will resonate in the upfield region.

The signal for the C5-proton is anticipated to be a doublet, coupling with the C6-proton. Conversely, the C6-proton signal would also appear as a doublet, coupling back to the C5-proton. The protons of the 3-methylbutyl group would show characteristic multiplicities: a triplet for the terminal methyl groups (if diastereotopic, they may appear as two doublets), a multiplet for the methine proton, and multiplets for the two methylene (B1212753) groups. The methyl group at the C4 position of the pyridine ring would appear as a sharp singlet. The amine (NH) proton signal is typically broad and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Signal Assignments for this compound Predicted values are based on standard chemical shift increments and analysis of similar substituted pyridine structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~7.8-8.0 | Doublet (d) | ~5.0 |

| H-5 (Pyridine) | ~6.9-7.1 | Doublet (d) | ~5.0 |

| NH (Amine) | ~3.5-4.5 | Broad Singlet (br s) | - |

| CH₂ (Benzylic-type) | ~2.6-2.8 | Triplet (t) | ~7.5 |

| CH₃ (C4-Pyridine) | ~2.2-2.4 | Singlet (s) | - |

| CH (Isobutyl) | ~1.7-1.9 | Multiplet (m) | - |

| CH₂ (Isobutyl) | ~1.4-1.6 | Multiplet (m) | - |

| 2 x CH₃ (Isobutyl) | ~0.9-1.0 | Doublet (d) | ~6.5 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons are expected to resonate in the downfield region (δ 110-160 ppm). The carbons of the alkyl chains will appear in the upfield region (δ 10-60 ppm). Heteronuclear correlation techniques are crucial for pairing each carbon atom with its directly attached proton(s).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | ~155-158 |

| C6 (Pyridine) | ~145-148 |

| C4 (Pyridine) | ~142-145 |

| C3 (Pyridine) | ~125-128 |

| C5 (Pyridine) | ~120-123 |

| CH₂ (Benzylic-type) | ~45-48 |

| CH (Isobutyl) | ~38-41 |

| CH₂ (Isobutyl) | ~25-28 |

| 2 x CH₃ (Isobutyl) | ~22-24 |

| CH₃ (C4-Pyridine) | ~18-20 |

To unambiguously confirm the structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would show correlations between H-5 and H-6 on the pyridine ring, and trace the connectivity through the entire 3-methylbutyl chain, from the benzylic-type CH₂ to the terminal methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would definitively link the proton signals in Table 1 to the carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is vital for piecing the molecular fragments together. Key HMBC correlations would include:

The C4-methyl protons to the C3, C4, and C5 carbons of the pyridine ring.

The H-5 proton to the C3 and C4 carbons.

The benzylic-type CH₂ protons to the C2 carbon of the pyridine ring and the CH and CH₂ carbons of the isobutyl group.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. nih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₁₈N₂), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental formula with a high degree of confidence, typically within a few parts per million (ppm).

Molecular Formula: C₁₁H₁₈N₂

Calculated Exact Mass of [M+H]⁺: 179.1543

Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization methods for this type of analysis. bris.ac.ukmdpi.com

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, several key fragmentation pathways are expected.

A primary fragmentation event would be the cleavage of the C-C bond beta to the pyridine ring (benzylic-type cleavage), which is a favorable process. This would result in the loss of a propyl radical (C₃H₇•), leading to a stable fragment ion. Another significant pathway involves alpha-cleavage, where the bond adjacent to the nitrogen atom in the side chain breaks.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₁₁H₁₉N₂]⁺

| m/z (Predicted) | Proposed Fragment Structure / Loss | Fragmentation Pathway |

| 179.15 | [M+H]⁺ | Protonated molecular ion |

| 136.11 | Loss of C₃H₇• (propyl radical) | Benzylic-type cleavage of the isobutyl group |

| 122.10 | Loss of C₄H₉• (isobutyl radical) | Cleavage of the bond between the CH₂ and the ring |

| 107.07 | Loss of C₅H₁₂ (isopentane) | Rearrangement and loss of the side chain |

| 93.06 | 4-methylpyridin-3-amine fragment | Cleavage and rearrangement |

The analysis of these characteristic fragment ions allows for the confirmation of the connectivity of the alkyl side chain and its position on the pyridine ring, complementing the data obtained from NMR spectroscopy. miamioh.edunist.gov

Analysis of Derivatized Forms of the Compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like this compound can exhibit poor chromatographic behavior, including peak tailing, due to their polarity and interaction with the stationary phase. Derivatization is a crucial step to enhance their volatility, improve peak shape, and increase sensitivity for GC-MS analysis. iu.edu

The derivatization process involves reacting the primary amine group with a reagent to form a less polar and more volatile derivative. Common derivatization strategies for primary amines include silylation and acylation. iu.edugcms.cz

Silylation: Silylating agents replace the active hydrogen of the amine group with a trimethylsilyl (B98337) (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent for this purpose, often in combination with a catalyst like trimethylchlorosilane (TMCS). iu.eduthermofisher.com The resulting TMS derivative is significantly more volatile and provides a characteristic mass spectrum that aids in structural confirmation.

Acylation: Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), introduce an acyl group to the amine. osha.gov These reagents are particularly useful as they create derivatives with excellent chromatographic properties and produce fragment ions in the mass spectrometer that are indicative of the original molecule's structure. iu.edu

The analysis of these derivatized forms by GC-MS would involve separating the derivatives on a suitable capillary column (e.g., a non-polar or medium-polarity column) and subsequent detection by a mass spectrometer. The retention time of the derivative provides chromatographic information, while the mass spectrum offers detailed structural data, including the molecular weight of the derivative and characteristic fragmentation patterns. While specific retention times and mass spectra for derivatized this compound are not publicly available, the general principles of amine derivatization for GC-MS are well-established. osha.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for identification and structural elucidation.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, corresponding to transitions between vibrational energy levels. For a compound like this compound, characteristic IR absorption bands would be expected. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylbutyl groups would be observed around 2850-3000 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. cdnsciencepub.comnih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also reveal characteristic peaks for the pyridine ring vibrations and the aliphatic side chains. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. cdnsciencepub.comnih.gov

While a specific experimental IR and Raman spectrum for this compound is not available in the literature, the expected vibrational frequencies can be predicted based on the analysis of similar substituted pyridines. cdnsciencepub.comacs.org

Table 1: Expected IR and Raman Vibrational Frequencies for this compound (based on analogous compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine (N-H) | Stretching | 3300-3500 | IR |

| Alkyl (C-H) | Stretching | 2850-3000 | IR, Raman |

| Pyridine Ring (C=C, C=N) | Stretching | 1400-1600 | IR, Raman |

| C-N | Stretching | 1250-1350 | IR |

| Ring Vibrations | Various | 600-1200 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining a single crystal of sufficient quality is the first critical step. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

While the specific crystal structure of this compound has not been reported, X-ray crystallographic studies on other aminopyridine derivatives have been conducted. researchgate.netresearchgate.netnih.gov These studies reveal important structural features, such as the planarity of the pyridine ring and the hydrogen bonding interactions involving the amine group. For instance, the crystal structure of 4-aminopyridine (B3432731) shows a well-defined arrangement with intermolecular hydrogen bonds. crystallography.net It is expected that this compound would also exhibit hydrogen bonding in the solid state, influencing its crystal packing and physical properties.

Advanced Purification and Isolation Techniques for Research Applications

The purity of a compound is paramount for reliable and reproducible research. Advanced purification and isolation techniques are therefore essential in the preparation of research-grade this compound.

Crystallization: Crystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical and is typically determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. For aminopyridines, a variety of solvents can be explored, and techniques such as cooling crystallization or vapor diffusion can be employed to obtain high-purity crystals. google.com

Chromatography: Various chromatographic techniques are indispensable for the purification of aminopyridine derivatives.

Column Chromatography: This is a standard technique for separating compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like this compound, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase with a suitable eluent system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate).

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. A reversed-phase column is often used for aminopyridines, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier to control the ionization of the amine. helixchrom.com

Cation-Exchange Chromatography: This technique is particularly effective for purifying amines. The basic amine group can be protonated and will bind to a cation-exchange resin. After washing away impurities, the pure compound can be eluted by changing the pH or increasing the ionic strength of the eluent. This method has been successfully used for the purification of 2-aminopyridine (B139424) derivatives. nih.gov

The selection of the purification method will depend on the scale of the preparation and the required level of purity. Often, a combination of these techniques is used to obtain the compound in a highly pure form.

Derivatization Strategies for Enhanced Analytical Detection in Research Samples

As mentioned in the context of GC-MS, derivatization is a key strategy to improve the analytical properties of this compound. Beyond improving chromatographic behavior, derivatization can also enhance the sensitivity of detection by introducing a chromophore for UV-Vis or a fluorophore for fluorescence detection in liquid chromatography. nih.govnih.gov

A wide array of reagents is available for the derivatization of primary amines. The choice of reagent depends on the analytical technique to be used and the desired properties of the derivative.

Table 2: Common Derivatization Reagents for Primary Amines

| Reagent Class | Reagent Name | Abbreviation | Resulting Derivative | Analytical Technique |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | GC-MS |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | GC-MS | |

| Acylating Agents | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl (TFA) | GC-MS, LC |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl (HFB) | GC-MS | |

| Dansyl chloride | Dansyl | HPLC-UV/Fluorescence | ||

| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | Fluorenylmethoxycarbonyl (Fmoc) | HPLC-UV/Fluorescence |

Protocols for derivatization typically involve dissolving the amine in a suitable aprotic solvent, adding the derivatization reagent (often in excess), and heating the mixture for a specific time to ensure complete reaction. The reaction conditions, such as temperature, time, and pH, need to be optimized for each specific amine and reagent combination. researchgate.net

The optimization of the derivatization reaction is crucial to achieve reproducible and accurate analytical results. Factors to consider include:

Reagent Concentration: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion.

Reaction Time and Temperature: These parameters need to be optimized to ensure a complete and rapid reaction without causing degradation of the analyte or the derivative.

Solvent and pH: The choice of solvent and the control of pH are important for the reaction efficiency and the stability of the derivative. nih.gov

Removal of Excess Reagent: After the reaction, it is often necessary to remove the excess derivatizing reagent and by-products to avoid interference with the chromatographic analysis. rsc.org

For chromatographic analysis, the resulting derivative should exhibit good peak shape, be thermally stable (for GC), and provide a strong signal for the chosen detector. For spectroscopic analysis, the derivative should have a characteristic mass spectrum or exhibit strong absorbance or fluorescence at a wavelength where the underivatized compound does not. The optimization process often involves a systematic study of the reaction parameters to find the conditions that yield the best analytical performance. researchgate.netnih.gov

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules like this compound. These calculations can predict various electronic properties that govern the molecule's behavior.

Key electronic properties that would be investigated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap typically suggests higher reactivity.

For a substituted aminopyridine such as this, the electron-donating nature of the amino and alkyl groups would be expected to significantly influence the electron distribution within the pyridine ring. The MEP map would likely show regions of negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating likely sites for electrophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.9 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the 3-methylbutyl side chain necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangements of the molecule.

Prediction of Low-Energy Conformations

Computational methods can systematically explore the potential energy surface of the molecule to identify its low-energy conformers. This is often achieved by rotating the single bonds in the side chain and calculating the corresponding energy of each conformation. The results would likely reveal several stable conformers, with the most stable one being the global minimum on the potential energy surface. The relative energies of these conformers determine their population at a given temperature.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to investigate the mechanisms of its reactions.

Transition State Analysis

For any proposed reaction involving this compound, transition state theory can be used in conjunction with quantum chemical calculations to locate the transition state structure and calculate the activation energy. This information is crucial for understanding the kinetics of the reaction and predicting the reaction rate. For example, in an electrophilic aromatic substitution reaction, calculations could determine the preferred site of substitution by comparing the activation energies for attack at different positions on the pyridine ring.

Solvent Effects on Reactivity (Computational)

The presence of a solvent can significantly influence the rate and outcome of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of a solvent on the reactivity of this compound. These calculations can provide insights into how the solvent stabilizes the reactants, products, and transition states, thereby altering the reaction's energy profile.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Computational and Theoretical Investigations of this compound

Biological and Biomedical Research Applications Non Clinical Focus

In Vitro Biological Activity Screening and Profiling

There is no publicly available data from in vitro biological activity screening or profiling studies specifically for 4-Methyl-2-(3-methylbutyl)pyridin-3-amine. General screening campaigns on diverse chemical libraries may have included this compound, but the results are not published or accessible. Therefore, no information can be provided on its potential biological effects, such as enzyme inhibition, receptor binding, or antimicrobial activity.

Elucidation of Molecular Mechanisms of Action (In Vitro/Biochemical)

As no primary biological activity has been reported for this compound, there have been no subsequent studies to elucidate its molecular mechanism of action.

Mechanistic Insights into Enzymatic Transformations of the Compound

There are no published studies investigating the enzymatic transformation or metabolism of this compound. Research into how this compound might be modified by enzymes in vitro has not been conducted or reported.

Structure-Activity Relationships (SAR) of this compound Analogs

No structure-activity relationship (SAR) studies have been published for analogs of this compound. SAR studies require a lead compound with a known biological activity, which is not the case for the specified molecule.

Design and Synthesis of Analogs for SAR Studies

The scientific literature does not describe the design or synthesis of any analogs of this compound for the purpose of conducting SAR studies.

Strategic Modifications for Enhanced Activity in Non-Clinical Models

Given the absence of a known biological activity for the parent compound, there are no reports on strategic modifications aimed at enhancing its activity in any non-clinical models.

Lack of Specific Research Data Precludes Article Generation on this compound

A thorough and extensive search of scientific literature and databases has revealed a significant lack of specific research data for the chemical compound This compound within the requested biological and biomedical research applications. As a result, it is not possible to generate a detailed, scientifically accurate article that adheres to the provided outline.

The user's request specified a focused article on the non-clinical research applications of this compound, with a detailed structure covering:

Enzyme Inhibition and Receptor Binding Studies (In Vitro/Non-Human Systems)

Kinetic Studies of Enzyme-Substrate Interactions

Receptor Binding Assays in Non-Human Models

Molecular Recognition and Biomolecular Interactions (Non-Clinical Context)

Development of this compound-Based Probes , including photoaffinity labeling and fluorescent probes.

Despite comprehensive searches, no published studies, datasets, or detailed research findings directly investigating this compound in these specific contexts could be located. While general information exists on the biological activities of the broader class of aminopyridines and the general principles of developing chemical probes, there is no specific information available for the requested compound.

To maintain scientific accuracy and adhere to the strict content inclusions and exclusions, which mandate focusing solely on the specified compound, an article cannot be written. Generating content would require speculation or extrapolation from related but distinct chemical structures, which would not meet the required standards of scientific rigor and would violate the explicit instructions provided.

Therefore, until specific research on the biological and biomedical applications of this compound becomes available in the public domain, the creation of a scientifically sound article as per the user's request is not feasible.

Research on this compound in Specific Biomedical Applications Remains Undocumented

Initial investigations into the biological and biomedical research applications of the chemical compound this compound have revealed a significant lack of published data within the specified areas of focus. Despite a thorough search of scientific literature, no specific studies detailing its use as a spectroscopic probe, in chemical biology research, or in bioanalytical methods have been identified.

Consequently, it is not possible to provide a detailed article on the applications of this compound in the following requested areas:

Spectroscopic Probes for Monitoring Reactions in Biological Systems: There is no available information on the development or use of this compound as a tool for monitoring biological reactions through spectroscopic techniques.

Applications in Chemical Biology Research: The role of this compound in chemical proteomics or for metabolite identification in in vitro systems has not been described in the accessible scientific literature.

Bioanalytical Methods for the Compound in Research Samples: Information regarding the development or application of high-throughput screening assays to determine the in vitro activity of this specific compound is not available.

The absence of research findings for this compound in these highly specific, non-clinical research contexts prevents a comprehensive discussion and the generation of detailed research findings or data tables as requested. Further research would be required to explore the potential of this compound in the aforementioned applications.

Advanced Applications and Future Research Directions

Supramolecular Chemistry and Host-Guest Systems Involving the Compound

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers significant opportunities for utilizing 4-Methyl-2-(3-methylbutyl)pyridin-3-amine. The aminopyridine moiety is a well-established building block in crystal engineering due to its capacity for forming predictable and robust hydrogen-bonding patterns. rsc.orgresearchgate.net The amino group (N-H) acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen is an acceptor. This self-complementary feature often leads to the formation of specific supramolecular synthons, such as the R²₂(8) dimeric motif, which can guide the self-assembly of molecules into one-, two-, or three-dimensional networks. rsc.orgnih.gov

In the context of host-guest chemistry, the aminopyridine core can function in several capacities. libretexts.org It can act as a guest, binding within the cavities of larger host molecules through hydrogen bonding and π-π stacking interactions. libretexts.org Conversely, when incorporated into larger macrocyclic or cage-like structures, it can serve as a binding site within a host system, capable of recognizing and binding small molecular or ionic guests. acs.org The interplay of hydrogen bonds, electrostatic forces, and hydrophobic effects governs the stability and selectivity of these host-guest complexes. nih.gov Research on related systems, such as 2-aminopyridinium cations complexing with polyanions, demonstrates how these units can act as "glue," linking inorganic components into ordered supramolecular networks through strong hydrogen bonds and electrostatic interactions. nih.gov The specific substitution pattern of this compound, with its alkyl groups, would likely influence its solubility and packing in the solid state, offering a way to tune the resulting supramolecular architectures.

Table 1: Supramolecular Synthons Involving Aminopyridine Moieties This table is generated based on findings from related aminopyridine compounds to illustrate potential interactions.

| Supramolecular Synthon | Description | Interaction Type | Potential Outcome |

|---|---|---|---|

| R²₂(8) Dimer | A centrosymmetric dimer formed by two molecules through a pair of N-H···N hydrogen bonds between the amino group and the pyridine ring. rsc.org | Self-Complementary Hydrogen Bonding | Formation of discrete dimeric units, which can further assemble into larger structures. |

| Catemer Motif | A chain-like structure where molecules are linked head-to-tail via single N-H···N hydrogen bonds. rsc.org | Hydrogen Bonding | Generation of one-dimensional polymeric tapes or complex networks. |

| Pyridine-Acid Heterosynthon | A robust cyclic motif formed between the aminopyridine and a carboxylic acid through N-H···O and O-H···N hydrogen bonds. researchgate.net | Complementary Hydrogen Bonding | Creation of multi-component co-crystals with tailored physicochemical properties. |

| Guest Inclusion | The aminopyridine molecule acts as a guest within a larger host molecule (e.g., calixarene, cyclodextrin). acs.org | Host-Guest Interactions (H-bonding, π-stacking) | Selective binding and encapsulation, with applications in separation or sensing. |

Catalytic Applications of this compound Derivatives

Derivatives of aminopyridines are emerging as highly effective ligands and catalysts in organic synthesis, particularly in asymmetric catalysis. The ability of the two nitrogen atoms to chelate or coordinate to a metal center allows for the creation of well-defined catalytic environments. Chiral aminopyridine ligands, when complexed with metals like copper(II), have been successfully employed in reactions such as the asymmetric Henry reaction, yielding products with high enantioselectivity. nih.gov

The versatility of the aminopyridine scaffold allows for fine-tuning of the catalyst's steric and electronic properties. researchgate.net Modifications to the amino group or the pyridine ring can significantly enhance catalytic activity and selectivity. researchgate.net Furthermore, palladium complexes featuring aminopyridine-derived ligands have shown excellent activity in cross-coupling reactions, such as the Suzuki coupling, which are fundamental for C-C bond formation. kfupm.edu.saacs.org The compound this compound could serve as a precursor to a new class of ligands. Its amino group can be readily modified to introduce chiral auxiliaries or additional coordinating groups, leading to bidentate or tridentate ligands for various transition-metal-catalyzed transformations, including hydrogenation and reductive amination. researchgate.netdigitellinc.com

Table 2: Catalytic Reactions Employing Aminopyridine-Based Ligands/Catalysts This table summarizes applications of related aminopyridine derivatives in catalysis.

| Catalytic Reaction | Metal Center | Role of Aminopyridine Derivative | Reference Example |

|---|---|---|---|

| Asymmetric Henry Reaction | Copper (Cu(II)) | Chiral ligand inducing enantioselectivity. nih.gov | Synthesis of β-nitro alcohols with up to 98% enantiomeric excess. nih.gov |

| Suzuki Cross-Coupling | Palladium (Pd(II)) | Ligand for stabilizing the palladium catalyst. kfupm.edu.sa | C-C bond formation between aryl halides and boronic acids. kfupm.edu.sa |

| Asymmetric Reductive Amination | Iridium (Ir) | Component of a chiral half-sandwich catalyst. digitellinc.com | Direct synthesis of α-chiral amines. digitellinc.com |

| Acylation/Phosphorylation | N/A (Organocatalysis) | Nucleophilic catalyst (e.g., modified 4-aminopyridine). researchgate.net | Site-selective functionalization of polyols. researchgate.net |

Biosensor and Chemosensor Development Incorporating the Compound

The aminopyridine framework is an excellent platform for the design of chemosensors for detecting environmentally and biologically important species, particularly metal ions. Schiff base derivatives, easily synthesized by condensing an aminopyridine with an aldehyde (like salicylaldehyde), can act as selective colorimetric or fluorescent sensors. mdpi.com For instance, a sensor based on 3-aminopyridine (B143674) salicylidene has been shown to detect Cu(II) ions through a distinct color change and Al(III) and Fe(III) ions through fluorescence enhancement. mdpi.com

The detection mechanism often involves the chelation of the metal ion by the nitrogen atoms of the imine and pyridine groups, along with the oxygen of the hydroxyl group. mdpi.comresearchgate.net This binding event can alter the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. nih.gov This process, known as chelation-enhanced fluorescence (CHEF), provides a sensitive "turn-on" signal. nih.gov The selectivity of such sensors can be tuned by modifying the structure of the aminopyridine or the aldehyde precursor. The specific structure of this compound could be leveraged to create sensors with tailored affinities and selectivities for specific analytes.

Table 3: Performance of Aminopyridine-Based Chemosensors for Metal Ion Detection Data is based on sensors derived from analogous aminopyridines to illustrate potential capabilities.

| Sensor Structure | Target Ion | Sensing Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 3-Aminopyridine Salicylidene | Cu(II) | Colorimetric (UV-Vis) | 324 µg/L | mdpi.com |

| 3-Aminopyridine Salicylidene | Al(III) | Fluorometric | 20 µg/L | mdpi.com |

| 3-Aminopyridine Salicylidene | Fe(III) | Fluorometric | 45 µg/L | mdpi.com |

| Pyridine-based Schiff base | Pb(II) | Fluorometric | 2.31 x 10⁻⁶ M | nih.gov |

Material Science Applications of the Compound and Its Derivatives

The reactivity of the amino group makes this compound an ideal candidate for the functionalization of various materials, thereby imparting new chemical and physical properties to them.

The amino group can be covalently grafted onto the surface of materials rich in hydroxyl groups, such as silica (B1680970) and metal oxides, often using silane (B1218182) coupling agents. researchgate.net This process of amine functionalization is a cornerstone of modern materials science, used to alter surface properties like wettability, charge, and reactivity. mdpi.com Amine-functionalized surfaces are widely used in chromatography as stationary phases and for creating platforms for the immobilization of catalysts or biomolecules. Furthermore, porous organosilicas functionalized with amino groups have shown significant promise as adsorbents for environmental pollutants, such as heavy metals and organic pharmaceutical compounds from water. researchgate.netnih.gov The aminopyridine moiety, with its additional binding site, could offer enhanced adsorption capabilities compared to simple alkylamines.

Functionalizing nanomaterials is crucial for their application in fields like catalysis, sensing, and nanomedicine. acs.org The amino group of this compound can be used to anchor the molecule to the surface of nanoparticles, such as those made of gold, iron oxide, or graphene oxide. acs.orgsemanticscholar.org For example, aminopyridine moieties have been successfully attached to magnetic iron oxide nanoparticles to create magnetically recoverable catalysts. semanticscholar.org Such functionalization improves the stability and biocompatibility of the nanoparticles and provides active sites for further chemical reactions or for specific interactions with target molecules. semanticscholar.org The pyridine ring can also participate in π-π stacking interactions, for instance, with the surface of carbon nanomaterials, providing an additional mode of attachment.

Table 4: Applications of Aminopyridine-Functionalized Materials This table highlights applications based on research into functionalizing materials with aminopyridine analogues.

| Material Platform | Functionalization Method | Application | Key Feature |

|---|---|---|---|

| Silica Gel / Organosilicas | Covalent grafting via silane coupling agents. researchgate.netresearchgate.net | Chromatography, CO₂ Capture, Pollutant Adsorption. pnnl.gov | Creates a basic surface with specific binding sites. researchgate.net |

| Magnetic Nanoparticles (Fe₃O₄) | Surface coating and covalent attachment. semanticscholar.org | Recyclable Catalysis. semanticscholar.org | Combines catalytic activity of the amine/pyridine with magnetic separability. |

| Graphene Oxide | Covalent bonding to oxygen-containing groups. | Gas Sensing (e.g., CO₂), Biosensors. researchgate.net | Modifies electronic properties and introduces selective binding sites. researchgate.net |

| Semiconductor Nanocrystals (QDs) | Ligand exchange on the nanocrystal surface. mdpi.com | Optical Sensing, Bioimaging. | The aminopyridine ligand can tune the photophysical properties of the quantum dot. |

Role in Drug Discovery Scaffolds (Non-Clinical, Rational Design Perspectives)

From a rational drug design perspective, the aminopyridine scaffold is considered a "privileged structure" in medicinal chemistry. azolifesciences.comyoutube.comrsc.org This is due to its ability to participate in key molecular interactions, such as hydrogen bonding and aromatic interactions, with biological targets like enzymes and receptors. rsc.orgnih.gov The simple, low-molecular-weight nature of the aminopyridine core makes it an attractive starting point for building libraries of compounds for screening. rsc.org

The 3-aminopyridine substructure is present in numerous biologically active compounds. For example, derivatives have been designed as potent and selective inhibitors of Tropomyosin receptor kinase (TRKA), a target in cancer therapy. nih.gov The design strategy often involves using the aminopyridine core as a central scaffold to which other functional groups are attached to optimize binding affinity and selectivity for the target's active site. nih.gov Other research has shown that aminopyridine derivatives can act as inhibitors of cholinesterases (relevant to Alzheimer's disease) and DNA gyrase (a target for antibacterial agents). researchgate.netnih.gov The specific compound this compound, particularly its N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) derivative, is a key component of the structure of Imatinib, a highly successful tyrosine kinase inhibitor used in cancer treatment. mdpi.com This underscores the profound importance of this scaffold in the rational design of targeted therapeutics.

Table 5: Aminopyridine Scaffolds in Rational Drug Design This table provides examples of drug targets and the role of the aminopyridine scaffold from a non-clinical, design perspective.

| Drug Target Class | Role of Aminopyridine Scaffold | Example Application | Key Interactions |

|---|---|---|---|

| Protein Kinases (e.g., TRKA, Tyrosine Kinases) | Acts as a "hinge-binding" motif, forming critical hydrogen bonds in the ATP-binding pocket. nih.govmdpi.com | Design of anticancer agents (e.g., Imatinib analogues). mdpi.com | Hydrogen bonding from the amino group and pyridine nitrogen to the protein backbone. |

| Cholinesterases (AChE, BChE) | Forms the core of dual-binding site inhibitors. researchgate.net | Development of potential therapeutics for cognitive disorders. | Interacts with the catalytic or peripheral anionic site of the enzyme. |

| DNA Gyrase | Serves as a central scaffold for building molecules that interfere with bacterial DNA replication. nih.gov | Design of novel antibacterial agents. | Hydrogen bonding and stacking interactions within the enzyme's binding site. |

| α-Glucosidase | Core structure for non-competitive inhibitors. rsc.org | Development of potential antidiabetic agents. | Hydrophobic and π–π stacking forces with the enzyme. rsc.org |

Structure-Based Drug Design Principles Applied to Analogs

Structure-based drug design (SBDD) is a cornerstone in the development of novel pyridin-3-amine analogs. This approach relies on the three-dimensional structural information of the target protein to design molecules that can bind with high affinity and selectivity. The principles of SBDD are instrumental in optimizing the therapeutic potential of analogs of this compound.

A key aspect of SBDD is the identification and characterization of the binding site of the target protein. For instance, in the design of protein kinase inhibitors, a significant area of research for pyridine derivatives, understanding the ATP-binding pocket is crucial. nih.gov Analogs of this compound can be designed to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues within this pocket. Molecular docking simulations are employed to predict the binding mode and affinity of designed ligands, guiding the synthetic efforts towards compounds with improved biological activity. nih.gov

The process often involves an iterative cycle of designing, synthesizing, and testing new compounds. nih.gov For example, a novel series of pyridin-3-amine derivatives were designed and evaluated as multitargeted protein kinase inhibitors for non-small cell lung cancer. nih.gov The initial hit compound was identified through in silico screening, and subsequent structure-activity relationship (SAR) studies led to the discovery of potent inhibitors. nih.gov This highlights the power of combining computational design with traditional medicinal chemistry.